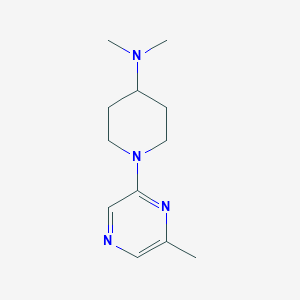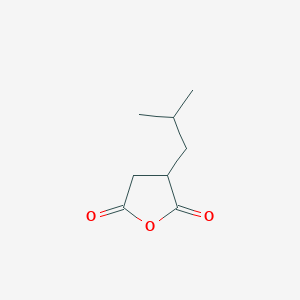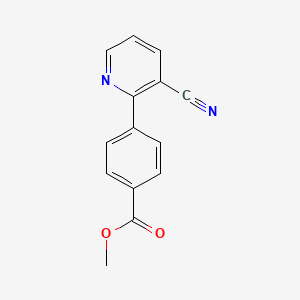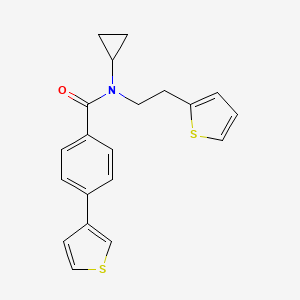![molecular formula C8H11N5O3 B2722465 5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione CAS No. 1696912-87-4](/img/structure/B2722465.png)
5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione” is a complex organic molecule. It is related to the class of compounds known as imidazolidinones . Imidazolidinones are heterocyclic organic compounds that contain an imidazolidine substituted by a ketone group . The compound has a molecular formula of C5H10N2O2 and an average mass of 130.145 Da .
Synthesis Analysis
The synthesis of imidazolidinone derivatives has been a subject of interest in the field of organic chemistry . For instance, Muccioli et al. (2006) synthesized 5,5-diphenyl-2-thioxoimidazolidin-4-one and 5,5-Diphenylimidazolidine -2,4-dione derivatives from the respective benzil and urea or thiourea derivatives using a microwave-enhanced method . This method allowed rapid synthesis of the target derivatives in moderate to good yields .Molecular Structure Analysis
The molecular structure of imidazolidinones, including “this compound”, is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups . The presence of the hydroxyethyl group and the triazolylmethyl group further adds complexity to the structure .Chemical Reactions Analysis
Imidazolidinones can undergo a variety of chemical reactions, including condensation with cyanohydrins to form hydantoins . They can also react with amino acids and cyanates or isocyanates to form various derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other imidazolidinones. For example, imidazolidinones are typically colorless solids . The specific properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally.Mechanism of Action
Future Directions
The future directions for research on “5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione” and related compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, their potential as pharmaceuticals, particularly as antimicrobial and antiviral agents, could be a fruitful area of investigation .
Properties
IUPAC Name |
5-[[1-(2-hydroxyethyl)triazol-4-yl]methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c14-2-1-13-4-5(11-12-13)3-6-7(15)10-8(16)9-6/h4,6,14H,1-3H2,(H2,9,10,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPGJNMUWAFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)CC2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)




![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)


![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)



